N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride
Description
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a synthetic small-molecule compound characterized by a bicyclic thiazolo[5,4-c]pyridine core substituted with an ethyl group at position 5 and a [1,1'-biphenyl]-4-carboxamide moiety. Its hydrochloride salt enhances solubility and stability for pharmacological applications. The compound’s design leverages the thiazolo[5,4-c]pyridine scaffold, known for its conformational rigidity and ability to interact with hydrophobic enzyme subsites .
Properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS.ClH/c1-2-24-13-12-18-19(14-24)26-21(22-18)23-20(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11H,2,12-14H2,1H3,(H,22,23,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQABJTGKFYUELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade. Factor Xa plays a crucial role in blood clotting and inflammation, making it an important target for antithrombotic therapy.
Mode of Action
The compound acts as a direct inhibitor of Factor Xa. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade. This inhibition disrupts the coagulation cascade, preventing the formation of blood clots.
Biochemical Pathways
The inhibition of Factor Xa affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot. By preventing the conversion of prothrombin to thrombin, the compound disrupts this pathway, reducing the risk of thrombus formation.
Pharmacokinetics
As a direct factor xa inhibitor, it is expected to have good bioavailability and a predictable anticoagulant effect.
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of thrombin generation and disruption of clot formation . This can prevent thromboembolic events, such as stroke and venous thromboembolism.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by pH levels, temperature, and the presence of other substances in the body. .
Biological Activity
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyridine moiety and a biphenyl carboxamide group. Its molecular formula is , with a molecular weight of approximately 373.91 g/mol. The presence of the thiazole and pyridine rings suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), particularly mGluR5. These interactions can enhance neurotransmitter signaling pathways associated with cognitive functions and neuroprotection .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Preclinical Models : In studies involving rodent models, compounds structurally related to this compound were shown to reverse symptoms associated with psychostimulant-induced hyperactivity. For instance, compound 16a from a related series was effective in reducing hyperlocomotion in response to amphetamines .
- Pharmacokinetics : The pharmacokinetic profile of similar compounds has been evaluated through drug metabolism studies. Results indicated that these compounds possess favorable metabolic stability in liver microsomes, suggesting potential for oral bioavailability and efficacy in vivo .
- Therapeutic Implications : The modulation of mGluR5 has implications for treating various psychiatric disorders such as schizophrenia and anxiety disorders. The ability to selectively target these receptors may lead to fewer side effects compared to traditional antipsychotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituents, pharmacological activity, and structural insights from the evidence:
Table 1: Structural and Functional Comparison of Tetrahydrothiazolo[5,4-c]pyridine Derivatives
Key Insights from Comparative Analysis
Substituent Effects on Target Binding :
- Ethyl vs. Methyl : The ethyl group in the target compound may enhance lipophilicity and S4 subsite binding compared to methyl analogs, though excessive bulk (e.g., benzyl in ) can reduce affinity. Methyl-substituted derivatives (e.g., ) exhibit optimal fXa inhibition, suggesting a balance between hydrophobicity and steric fit.
- Aromatic Moieties : The biphenyl carboxamide in the target compound likely improves S1 subsite interactions (e.g., π-π stacking) compared to chloronaphthalene or tert-butyl benzamide .
Pharmacokinetic Considerations :
- Hydrochloride salts (common across analogs) enhance aqueous solubility, critical for oral bioavailability .
- Isotope-substituted derivatives (e.g., ) highlight the scaffold’s adaptability for studying metabolic pathways.
Conformational Rigidity :
- The thiazolo[5,4-c]pyridine core enforces a planar conformation, stabilizing interactions with protease active sites . Intramolecular S-O interactions observed in X-ray studies further rigidify the structure, optimizing target binding .
Contradictions and Limitations :
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride?
- Methodology : Synthesis typically involves multi-step reactions:
Ring formation : Cyclization of thiazolo-pyridine precursors under reflux with solvents like acetonitrile or dichloromethane .
Amide coupling : Reaction of the thiazolo-pyridine intermediate with [1,1'-biphenyl]-4-carboxylic acid derivatives using coupling agents (e.g., EDC/HOBt) .
Salt formation : Hydrochloride salt preparation via treatment with HCl gas in anhydrous conditions .
- Challenges : Ensuring regioselectivity during cyclization, minimizing side products during amide coupling, and achieving high purity (>95%) via column chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Workflow :
- NMR : and NMR to verify proton environments and carbon backbone (e.g., characteristic peaks for thiazole at δ 7.5–8.0 ppm and biphenyl at δ 7.2–7.8 ppm) .
- HPLC : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 463.15) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Target Screening :
- Kinase inhibition assays : Use ADP-Glo™ kinase assays to test activity against kinases like JAK2 or EGFR, given structural similarities to thiazolo-pyridine inhibitors .
- Cellular uptake : Measure intracellular concentrations in HEK293 or HepG2 cells using LC-MS/MS .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?
- Root-Cause Analysis :
- Pharmacokinetics : Assess bioavailability (e.g., plasma half-life in rodent models) and metabolic stability using liver microsomes .
- Solubility : Test pH-dependent solubility (e.g., PBS vs. simulated gastric fluid) to identify formulation issues .
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets in live cells .
Q. What computational strategies are effective for optimizing reaction pathways and reducing trial-and-error synthesis?
- Integrated Workflow :
Quantum Mechanics (QM) : Simulate reaction transition states to predict regioselectivity (e.g., DFT calculations at B3LYP/6-31G* level) .
Machine Learning : Train models on existing reaction datasets to recommend optimal solvents/catalysts (e.g., acetonitrile for cyclization steps) .
Retrosynthetic Planning : Tools like AiZynthFinder to propose feasible routes using available intermediates .
Q. How to design experiments to elucidate structure-activity relationships (SAR) for the thiazolo-pyridine core?
- SAR Framework :
- Core Modifications : Synthesize analogs with varied substituents (e.g., 5-ethyl vs. 5-methyl groups) to assess impact on target binding .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .
- Data Correlation : Plot substituent electronic parameters (Hammett σ) against IC values to quantify electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
